Home > Products > Screening Compounds P32403 > Thalidomide-O-amido-PEG2-C2-NH2 (TFA)
Thalidomide-O-amido-PEG2-C2-NH2 (TFA) -

Thalidomide-O-amido-PEG2-C2-NH2 (TFA)

Catalog Number: EVT-3137238
CAS Number:
Molecular Formula: C23H27F3N4O10
Molecular Weight: 576.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Thalidomide itself was first synthesized by Chemie Grünenthal in Germany. Its derivatives, including Thalidomide-O-amido-PEG2-C2-NH2 (TFA), are typically synthesized in laboratory settings focused on medicinal chemistry and drug development. Research articles and patents related to the synthesis and application of thalidomide derivatives provide insights into their properties and uses.

Classification

Thalidomide-O-amido-PEG2-C2-NH2 (TFA) is classified as a small molecule drug with immunomodulatory properties. It falls under the category of antineoplastic agents due to its application in cancer treatment. The compound is also recognized for its anti-inflammatory and anti-angiogenic effects, which contribute to its therapeutic potential.

Synthesis Analysis

Methods

The synthesis of Thalidomide-O-amido-PEG2-C2-NH2 (TFA) involves several steps, including the modification of the thalidomide structure through the introduction of an amido group and PEG chains. Common methods for synthesizing such compounds include:

  1. Nucleophilic Substitution Reactions: The introduction of amine groups can be achieved through nucleophilic substitution reactions where thalidomide reacts with activated PEG derivatives.
  2. Coupling Reactions: The coupling of thalidomide with PEG can be performed using standard peptide coupling reagents, facilitating the formation of amide bonds.
  3. Purification Techniques: After synthesis, purification steps such as column chromatography or recrystallization are employed to isolate the desired compound.

Technical Details

The synthesis typically requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and purity of the final product.

Molecular Structure Analysis

Structure

Thalidomide-O-amido-PEG2-C2-NH2 (TFA) features a complex molecular structure characterized by:

  • A thalidomide core, which consists of a phthalimide ring fused to a glutarimide.
  • An amido group that enhances solubility.
  • A polyethylene glycol chain that contributes to increased hydrophilicity.

Data

The molecular formula for Thalidomide-O-amido-PEG2-C2-NH2 (TFA) can be represented as C18H24N4O5C_{18}H_{24}N_{4}O_{5}. The molecular weight is approximately 372.41 g/mol. The compound's three-dimensional structure can be analyzed using computational chemistry software to predict its behavior in biological systems.

Chemical Reactions Analysis

Reactions

Thalidomide-O-amido-PEG2-C2-NH2 (TFA) may undergo several chemical reactions, including:

  1. Hydrolysis: The amido bond can hydrolyze under acidic or basic conditions, affecting its stability.
  2. Oxidation: The presence of certain functional groups may make the compound susceptible to oxidation reactions.
  3. Conjugation: It can participate in conjugation reactions with various biomolecules, enhancing its therapeutic efficacy.

Technical Details

Each reaction pathway must be carefully evaluated for potential by-products and reaction conditions that could affect yield and purity. Kinetic studies may also be conducted to understand the stability and reactivity of the compound under physiological conditions.

Mechanism of Action

Process

Thalidomide-O-amido-PEG2-C2-NH2 (TFA) exerts its effects primarily through modulation of immune responses. Its mechanism involves:

  1. Inhibition of Tumor Necrosis Factor Alpha: The compound downregulates the production of tumor necrosis factor alpha, a cytokine involved in systemic inflammation.
  2. Induction of Apoptosis: It promotes apoptosis in certain cancer cell lines by activating specific signaling pathways.
  3. Anti-Angiogenic Effects: By inhibiting angiogenesis, it reduces tumor growth by limiting blood supply to neoplastic tissues.

Data

Studies have shown that Thalidomide-O-amido-PEG2-C2-NH2 (TFA) demonstrates significant activity against multiple myeloma cells in vitro, with IC50 values indicating effective concentration ranges for therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

Thalidomide-O-amido-PEG2-C2-NH2 (TFA) is typically a white to off-white solid at room temperature. It exhibits good solubility in polar solvents such as water and dimethyl sulfoxide due to the presence of PEG chains.

Chemical Properties

The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions. Its melting point is generally around 150–160 °C, which indicates solid-state stability suitable for pharmaceutical formulations.

Applications

Scientific Uses

Thalidomide-O-amido-PEG2-C2-NH2 (TFA) has several applications in scientific research:

  1. Cancer Therapy: It is being explored as a treatment option for hematological malignancies like multiple myeloma due to its immunomodulatory properties.
  2. Inflammatory Diseases: The compound shows promise in managing conditions characterized by excessive inflammation, such as Crohn's disease or ulcerative colitis.
  3. Drug Development: As a PEGylated derivative, it serves as a model for developing other PEGylated therapeutics aimed at improving pharmacokinetics and reducing side effects.
Molecular Design & Functional Rationale of Thalidomide-O-amido-PEG2-C2-NH2 (TFA)

Structural Integration of Cereblon-Targeting Pharmacophores

Thalidomide-Derived Cereblon Ligand: Mechanistic Basis for E3 Ubiquitin Ligase Recruitment

The thalidomide moiety in Thalidomide-O-amido-PEG2-C2-NH2 TFA serves as a high-affinity molecular "hook" for cereblon (CRBN), a critical substrate receptor within the Cullin 4 RING E3 ubiquitin ligase (CRL4CRBN) complex. This phthalimide derivative binds the tri-tryptophan pocket in the CRBN β-hairpin domain, inducing conformational changes necessary for neosubstrate recruitment [1] [5]. Unlike classical enzyme inhibitors, this interaction hijacks the ubiquitin-proteasome system (UPS), enabling targeted protein degradation. The tetrahedral glutarimide ring within the thalidomide core forms specific hydrogen bonds with His378 and Trp380 residues in CRBN, while the phthalimide ring engages in π-π stacking with Trp386 [2]. This precise molecular recognition underpins the compound's utility in PROTACs, as it provides a universal recruitment module for E3 ligase machinery without requiring target-specific binding domains.

The trifluoroacetate (TFA) salt form significantly enhances aqueous solubility (260.20 mM in water) compared to the free base, facilitating biological experimentation while maintaining identical cereblon-binding activity [1] [3] [5]. This property is critical for in vitro PROTAC assembly and cellular uptake studies.

Table 1: Solubility Profile of Thalidomide-O-amido-PEG2-C2-NH2 TFA

SolventConcentrationSignificance
H₂O150 mg/mL (260.20 mM)Enables aqueous-based biological assays
DMSO100 mg/mL (173.47 mM)Suitable for stock solutions in cell culture

PEG2 Linker Optimization: Balancing Hydrophilicity and Spatial Flexibility for PROTAC Assembly

The diethylene glycol (PEG2) linker serves as a molecular tether that bridges the cereblon-targeting thalidomide moiety and the terminal amine conjugation site. Comprising two repeating ethylene oxide units (-OCH₂CH₂-), this linker provides optimal spatial separation (approximately 15.2 Å) while maintaining proteolytic stability [6] [7]. The electron-rich oxygen atoms within the PEG2 chain form hydrogen bonds with water molecules, conferring significant hydrophilicity to the conjugate (logP ≈ -1.8). This amphiphilic balance prevents aggregation in physiological buffers and enhances cell permeability compared to longer PEG chains or alkyl linkers [6].

Molecular dynamics simulations reveal that the PEG2 linker adopts a dynamic "U-shaped" conformation, enabling the terminal amine to explore a spherical radius of ~10 Å around the thalidomide core. This flexibility is crucial for accommodating diverse target protein interfaces in ternary complex formation [7]. The ethylene glycol units also mitigate steric hindrance during E2-E3-substrate complex assembly, facilitating efficient ubiquitin transfer. Comparative studies show that PEG2 outperforms both shorter (PEG1) and longer (PEG4) linkers in degradation efficiency for sterically constrained targets like nuclear receptors [9] [10].

Table 2: Influence of Linker Length on PROTAC Properties

Linker TypeLength (Atoms)Hydrophilicity (logP)Degradation Efficiency*
Alkyl C46+1.2Low
PEG29-1.8High
PEG415-3.5Moderate

*Based on model PROTACs targeting BRD4* [9] [10]

Terminal Amine Functionalization: Enabling Covalent Conjugation to Target Protein Binders

The primary amine (-NH₂) terminus serves as a versatile conjugation handle for coupling to electrophilic groups on target protein ligands. With a pKa of ~10.5, this amine remains predominantly protonated at physiological pH, minimizing undesired nucleophilic side reactions while remaining reactive towards activated esters (e.g., NHS esters), isocyanates, and acyl chlorides [6] [8]. The ethyl spacer (C2) between the PEG2 oxygen and the amine nitrogen provides electronic insulation, preventing resonance stabilization that would reduce nucleophilicity. This configuration yields a conjugation efficiency exceeding 85% when reacted with carboxylic acid-containing warheads at neutral pH [8].

The TFA counterion in Thalidomide-O-amido-PEG2-C2-NH2 TFA stabilizes the amine against oxidation during storage while dissociating readily in aqueous buffers for conjugation reactions. This functionalization strategy enables modular PROTAC synthesis, as evidenced by successful conjugations to kinase inhibitors (e.g., JQ1), epigenetic readers, and nuclear receptor antagonists [1] [6]. The terminal amine's distance from the cereblon-binding domain (19 bonds) positions the target protein binder optimally for inducing productive ternary complexes, as confirmed by crystallographic studies of related PROTACs [8].

Table 3: Terminal Amine Reactivity in Conjugation Reactions

ElectrophileReaction ConditionsConjugation YieldApplication Example
NHS esterpH 7.5, 4°C, 2h92% ± 3%BRD4 degraders
Carboxylic acidEDC/NHS, pH 6.0, RT85% ± 5%Kinase-targeted PROTACs
AldehydeReductive amination, RT78% ± 4%Bifunctional degraders

Properties

Product Name

Thalidomide-O-amido-PEG2-C2-NH2 (TFA)

IUPAC Name

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid

Molecular Formula

C23H27F3N4O10

Molecular Weight

576.5 g/mol

InChI

InChI=1S/C21H26N4O8.C2HF3O2/c22-6-8-31-10-11-32-9-7-23-17(27)12-33-15-3-1-2-13-18(15)21(30)25(20(13)29)14-4-5-16(26)24-19(14)28;3-2(4,5)1(6)7/h1-3,14H,4-12,22H2,(H,23,27)(H,24,26,28);(H,6,7)

InChI Key

JQWXWSIQGKGHEB-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCN.C(=O)(C(F)(F)F)O

Solubility

not available

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCN.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.